Methanone, (7-ethyl-1-naphthalenyl)(2-methyl-1-propyl-1H-indol-3-yl)-

Description

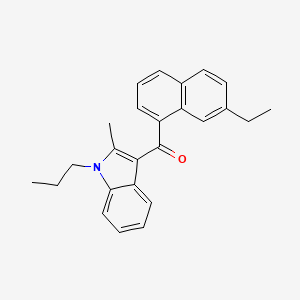

Methanone, (7-ethyl-1-naphthalenyl)(2-methyl-1-propyl-1H-indol-3-yl)-, commonly referred to as JWH-015, is a synthetic cannabinoid belonging to the aminoalkylindole class. Its structure comprises a naphthalene ring substituted with an ethyl group at the 7-position and an indole moiety substituted with a methyl group at the 2-position and a propyl chain at the 1-position (Figure 1). JWH-015 is recognized for its interaction with cannabinoid receptors (CB1 and CB2), though it exhibits higher selectivity for CB2 receptors compared to classical cannabinoids like Δ9-THC .

Properties

CAS No. |

824960-63-6 |

|---|---|

Molecular Formula |

C25H25NO |

Molecular Weight |

355.5 g/mol |

IUPAC Name |

(7-ethylnaphthalen-1-yl)-(2-methyl-1-propylindol-3-yl)methanone |

InChI |

InChI=1S/C25H25NO/c1-4-15-26-17(3)24(21-10-6-7-12-23(21)26)25(27)20-11-8-9-19-14-13-18(5-2)16-22(19)20/h6-14,16H,4-5,15H2,1-3H3 |

InChI Key |

LDVRETBVOKFPCD-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=C(C=C4)CC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (7-ethyl-1-naphthalenyl)(2-methyl-1-propyl-1H-indol-3-yl)- typically involves the reaction of 7-ethyl-1-naphthalenyl with 2-methyl-1-propyl-1H-indol-3-yl under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound while maintaining strict quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Methanone, (7-ethyl-1-naphthalenyl)(2-methyl-1-propyl-1H-indol-3-yl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where specific groups in the molecule are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Introduction to Methanone, (7-ethyl-1-naphthalenyl)(2-methyl-1-propyl-1H-indol-3-yl)-

Methanone, commonly referred to as JWH-236, is a synthetic cannabinoid that has gained attention for its applications in both scientific research and potential therapeutic uses. It belongs to a class of compounds known for their agonistic effects on cannabinoid receptors, specifically CB1 and CB2. This article explores the diverse applications of Methanone, including its role in pharmacological research, potential therapeutic effects, and its implications in toxicology.

Basic Information

- Molecular Formula : CHNO

- Molecular Weight : 355.5 g/mol

- CAS Number : 824960-63-6

- IUPAC Name : (7-ethylnaphthalen-1-yl)-(2-methyl-1-propylindol-3-yl)methanone

Pharmacological Studies

Methanone serves as a valuable tool in pharmacological studies due to its high affinity for cannabinoid receptors. Research has shown that it exhibits potent agonistic activity at these receptors, making it useful for investigating the endocannabinoid system's role in various physiological processes.

Case Study: Cannabinoid Receptor Agonism

A study published in the journal Molecules demonstrated that synthetic cannabinoids like Methanone could modulate pain perception through their action on cannabinoid receptors. This research highlights the potential of such compounds in developing analgesic medications .

Toxicology and Safety Assessments

As a synthetic cannabinoid, Methanone has been included in toxicological studies to assess its safety profile and potential health risks associated with its use. Understanding the pharmacokinetics and toxicodynamics of Methanone is crucial for evaluating its impact on human health.

Case Study: Synthetic Cannabinoids and Health Risks

Research conducted on synthetic cannabinoids, including Methanone, indicates that these compounds can lead to adverse effects such as anxiety, tachycardia, and psychosis. A comprehensive review highlighted the importance of monitoring these substances due to their unpredictable effects compared to natural cannabinoids .

Analytical Chemistry

Methanone is also utilized in analytical chemistry for developing methods to detect synthetic cannabinoids in biological samples. Its unique chemical structure allows for specific detection using techniques such as gas chromatography-mass spectrometry (GC-MS).

Case Study: Detection Methods

A study focused on the development of microextraction techniques for detecting synthetic cannabinoids, including Methanone, demonstrated improved sensitivity and specificity in identifying these compounds in urine samples . This advancement is significant for forensic toxicology and drug testing.

Pain Management

Given its action on cannabinoid receptors, Methanone may have potential applications in pain management therapies. Research into its analgesic properties could pave the way for new treatments for chronic pain conditions.

Neurological Disorders

The modulation of the endocannabinoid system by compounds like Methanone suggests potential therapeutic avenues for neurological disorders such as epilepsy and multiple sclerosis. Further studies are needed to explore these possibilities.

Mechanism of Action

The mechanism of action of Methanone, (7-ethyl-1-naphthalenyl)(2-methyl-1-propyl-1H-indol-3-yl)- involves its interaction with cannabinoid receptors (CB1 and CB2) in the human body. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes such as pain, mood, and appetite. The compound binds to these receptors, mimicking the effects of natural cannabinoids and modulating the activity of the endocannabinoid system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the JWH Series

JWH-015 is part of a broader family of synthetic cannabinoids. Key structural analogues include:

Structure-Activity Relationships (SAR)

- Alkyl Chain Length : Propyl (JWH-015) vs. pentyl (JWH-018) chains significantly impact receptor binding. Longer chains (e.g., pentyl) enhance CB1 affinity and in vivo potency, as seen in JWH-018’s stronger psychoactive effects compared to JWH-015 .

- Naphthalene Substitutions : Electron-donating groups (e.g., methoxy in JWH-081, methyl in JWH-122) increase lipophilicity and receptor interaction stability. JWH-015’s ethyl group may reduce polarity, enhancing blood-brain barrier penetration .

- Indole vs. Pyrrole Scaffolds: Pyrrole-derived cannabinoids (e.g., AM-2233 analogues) exhibit lower potency than indole-based compounds like JWH-015, emphasizing the indole ring’s critical role in receptor binding .

Pharmacological and Physicochemical Properties

- Receptor Selectivity : JWH-015’s moderate CB2 selectivity contrasts with JWH-018’s dual CB1/CB2 agonism. This makes JWH-015 a candidate for studying CB2-mediated neuroprotection .

- Thermal Stability: Compounds with hydrogen-bonding substituents (e.g., JWH-081’s methoxy) exhibit higher decomposition temperatures (~250–300°C) compared to JWH-015, which lacks strong H-bond donors .

- Solubility and Bioavailability : JWH-015’s logP value (estimated ~6.5) suggests high lipophilicity, similar to JWH-016. However, methoxy-substituted derivatives (e.g., JWH-165) may have slightly improved aqueous solubility .

Biological Activity

Methanone, (7-ethyl-1-naphthalenyl)(2-methyl-1-propyl-1H-indol-3-yl)-, also known by its CAS number 824960-63-6, is a synthetic cannabinoid that has garnered attention for its potential biological activities, particularly in relation to cannabinoid receptor modulation. This compound is structurally related to other synthetic cannabinoids and is known for its interaction with the endocannabinoid system, which plays a critical role in various physiological processes.

Chemical Structure

The molecular formula of Methanone is with a molecular weight of approximately 355.47 g/mol. The structure features a naphthalene moiety linked to an indole derivative, which is characteristic of many synthetic cannabinoids.

| Property | Value |

|---|---|

| Molecular Formula | C25H25NO |

| Molecular Weight | 355.47 g/mol |

| CAS Number | 824960-63-6 |

Methanone acts primarily as an agonist at cannabinoid receptors, specifically CB1 and CB2. These G protein-coupled receptors are involved in numerous physiological functions including pain modulation, appetite regulation, and immune response.

Receptor Interaction

Research indicates that compounds similar to Methanone exhibit varying degrees of selectivity for CB1 and CB2 receptors. For instance, studies have shown that certain derivatives can preferentially activate CB2 receptors, which are implicated in anti-inflammatory responses without the psychoactive effects associated with CB1 receptor activation .

Analgesic Properties

One of the significant biological activities of Methanone is its analgesic effect. Synthetic cannabinoids have been studied for their potential to alleviate pain through modulation of the endocannabinoid system. For example, JWH-015, a compound structurally related to Methanone, has demonstrated efficacy in reducing neuropathic pain in animal models by selectively targeting CB2 receptors .

Neuroprotective Effects

Research has suggested that cannabinoids may exert neuroprotective effects, potentially beneficial in neurodegenerative diseases. The activation of CB2 receptors has been linked to reduced inflammation and neuronal damage .

Case Studies

Case Study 1: Analgesic Efficacy

A study involving JWH-015 reported a significant reduction in pain behaviors in rats subjected to nerve injury. The compound was administered at various doses, demonstrating dose-dependent analgesic effects mediated through CB2 receptor activation .

Case Study 2: Inflammation Reduction

Another investigation focused on the anti-inflammatory properties of similar compounds found that activation of CB2 receptors by synthetic cannabinoids could lead to decreased levels of pro-inflammatory cytokines in vitro. This suggests that Methanone may also hold therapeutic potential in treating inflammatory conditions .

Q & A

Q. What computational tools are effective for modeling the photodegradation pathways of this compound?

- Methodology : Use TD-DFT (Time-Dependent Density Functional Theory) to simulate UV-Vis spectra and identify reactive excited states. Pair with LC-MS/MS to validate predicted degradation products (e.g., hydroxylated or demethylated derivatives) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the stability of indole-naphthalene methanones in acidic conditions?

Q. Why do GC-MS spectra of this compound vary across laboratories?

- Root Cause : Differences in ionization methods (EI vs. CI) and column temperatures can alter fragmentation patterns. Standardize protocols using reference materials (e.g., JWH-018-d11 as an internal standard) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.